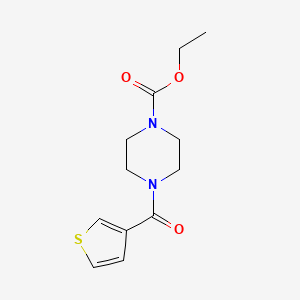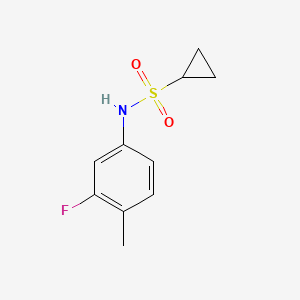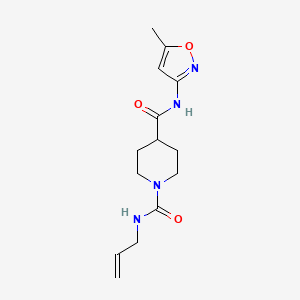![molecular formula C13H13N3O3S B6586385 2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1219902-90-5](/img/structure/B6586385.png)
2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide” is a small molecule . It belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C23H22F3N3O2 . It includes a dihydropyridine ring, a thiophene ring, and an acetamide group .Wirkmechanismus
2-FMA has been found to act as an electro-active agent, meaning that it can interact with charged molecules. This interaction is thought to be mediated by the pyridine-3-formamides group, which is capable of forming hydrogen bonds with other molecules. These hydrogen bonds can disrupt the normal functioning of enzymes, leading to inhibition of their activity. In addition, 2-FMA can interact with other molecules, such as proteins, to modulate cell signaling pathways.
Biochemical and Physiological Effects
2-FMA has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to inhibit enzymes involved in drug metabolism, modulate cell signaling pathways, and inhibit cell proliferation. These effects can be used to increase the bioavailability of drugs and reduce their side effects, as well as to treat certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-FMA in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available commercially. Second, it has a wide range of biochemical and physiological effects, making it a versatile tool for laboratory experiments. Finally, it is relatively safe to use and has low toxicity.
The main limitation of 2-FMA in laboratory experiments is its relatively short half-life, which can make it difficult to use for long-term experiments. In addition, its effects can vary depending on the concentration used and the type of molecule it is interacting with.
Zukünftige Richtungen
The potential applications of 2-FMA are still being explored. Future research could focus on the development of new synthesis methods to make 2-FMA more accessible and cost-effective. In addition, further research could focus on the development of new therapeutic applications for 2-FMA, such as its potential to treat certain types of cancer. Finally, research could also focus on the development of new drug delivery systems that utilize 2-FMA to increase the bioavailability of drugs.
Synthesemethoden
2-FMA can be synthesized in a two-step process. The first step involves the reaction of a pyridine-3-formamide compound with thiophen-2-ylmethyl acetate, which results in the formation of a pyridine-3-formamide-thiophen-2-ylmethyl acetate intermediate. This intermediate is then reacted with 6-oxo-1,6-dihydropyridine-3-yl formamide, which results in the final product, 2-FMA.
Wissenschaftliche Forschungsanwendungen
2-FMA has been studied extensively for its potential therapeutic applications. In particular, it has been studied for its potential to inhibit enzymes involved in the metabolism of drugs, such as cytochrome P450. This inhibition can be used to increase the bioavailability of drugs and reduce their side effects. In addition, 2-FMA has been studied for its ability to modulate cell signaling pathways, including those related to inflammation and cancer. Finally, 2-FMA has been studied for its potential to inhibit cell proliferation, which could be used to treat certain types of cancer.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-oxo-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11-4-3-9(6-14-11)13(19)16-8-12(18)15-7-10-2-1-5-20-10/h1-6H,7-8H2,(H,14,17)(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMHALYKUKENTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6586302.png)
![N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6586316.png)

![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)

![N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide](/img/structure/B6586362.png)
![1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586363.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586367.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide](/img/structure/B6586369.png)

![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B6586398.png)